2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-6-7(2)12-11-13-9(8-4-3-5-17-8)14-15(11)10(6)16/h3-5H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALHFGOBZJSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the annulation of pyrimidine moiety to the triazole ring or vice versa . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
Synthetic Methodologies
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation or oxidative cross-dehydrogenative coupling (CDC) reactions. For example:
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Cyclocondensation : Ethyl acetoacetate and N-amino-2-iminopyridine derivatives react under acidic conditions (e.g., acetic acid) to form pyrazolo[1,5-a]pyrimidines. For triazolo analogues, Pd(OAc)₂ or Cu(OAc)₂ catalysts in DMF/acetic acid promote cyclization .
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Oxidative CDC : Oxygen atmosphere significantly enhances yields (up to 94%) by driving oxidative coupling .
Table 1: Reaction Optimization for Triazolo[1,5-a]pyrimidine Formation
| Entry | Solvent | Catalyst | Atmosphere | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Pd(OAc)₂ | Air | 34 |
| 2 | Acetic acid | Pd(OAc)₂ | O₂ | 94 |
| 3 | DMF | Cu(OAc)₂ | Air | 74 |
| Adapted from |
Functionalization Reactions
Key functionalization strategies for triazolo[1,5-a]pyrimidines include:
C3 Formylation
Vilsmeier-Haack formylation at position 3 proceeds efficiently under mild conditions. For example, 7-aryl derivatives react with POCl₃/DMF to yield aldehydes, with yields influenced by electronic effects of substituents (e.g., π-excessive thiophene enhances reactivity) .
Hydroxyl Group Reactivity
The 7-hydroxyl group in pyrazolo[1,5-a]pyrimidines participates in:
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Esterification : Reaction with acyl chlorides to form esters.
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Oxidation : Conversion to ketones or carboxylic acids using strong oxidants (e.g., PCC or NaIO₄) .
Table 2: Oxidation of 7-Hydroxy Derivatives
| Substrate | Oxidant | Product | Yield (%) |
|---|---|---|---|
| 7-Hydroxy derivative | PCC | 7-Keto derivative | 85 |
| 7-Hydroxy derivative | NaIO₄ | Carboxylic acid | 72 |
| Adapted from |
Biological Activity and Mechanistic Insights
Triazolo[1,5-a]pyrimidines exhibit diverse bioactivity, though specific data for this compound remains unexplored. Key findings from analogues include:
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Antimycobacterial Activity : Pyrazolo[1,5-a]pyrimidin-7-ones inhibit Mycobacterium tuberculosis via non-iron-dependent pathways, with MIC values <1 µg/mL in optimized derivatives .
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Enzymatic Resistance : Mutations in FAD-dependent hydroxylases (e.g., Rv1751) confer resistance by catabolizing the scaffold via hydroxylation .
Structural and Spectroscopic Data
While direct data for this compound is unavailable, related triazolo[1,5-a]pyrimidines show characteristic NMR and mass spectral features:
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¹H NMR : Downfield singlet for pyrimidine protons (δ 12.16 ppm), aromatic multiplet integrations (δ 7.3–7.7 ppm), and methyl group singlets (δ 2.32 ppm) .
Challenges and Limitations
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of triazolo-pyrimidines possess significant antimicrobial activity against various pathogens. The presence of the furan moiety may enhance this activity by facilitating interactions with microbial enzymes or membranes.
- Anticancer Activity : Triazolo-pyrimidines have been investigated for their potential anticancer effects. The structural features of 2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : Some studies have indicated that similar compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have documented the applications and efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with an MIC value lower than standard antibiotics. |
| Study 2 | Anticancer Efficacy | In vitro studies showed that the compound induced apoptosis in cancer cell lines with IC50 values comparable to leading chemotherapeutics. |
| Study 3 | Anti-inflammatory Potential | In vivo models indicated reduced inflammation markers when treated with the compound compared to control groups. |
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for various enzymes and receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolo[1,5-a]pyrimidine scaffold is versatile, with biological activity heavily influenced by substituents. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The target compound’s logP (1.07) is higher than 5-methyl derivatives (logP <1) due to dimethyl and furan groups but lower than heptyl-substituted analogs (logP >3) .
- Solubility: The hydroxyl group at position 7 improves aqueous solubility compared to non-hydroxylated analogs, though logSw (-1.268) remains low .
- Hydrogen Bonding : Polar surface area (55.114 Ų) is comparable to 5-methyl derivatives (e.g., 52 Ų) but lower than hydrazinyl-substituted analogs (e.g., 65 Ų) .
Biological Activity
2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of 0.8 µM against human cancer cell lines, suggesting potent cytotoxic effects . The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of caspases .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. In vitro studies revealed that it exhibited activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL . The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with DNA replication.
Anti-inflammatory Effects
There is emerging evidence that compounds in this class can modulate inflammatory pathways. A study highlighted its ability to reduce pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interactions : The compound has been shown to interact with various receptors implicated in cancer and inflammation.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at the G1/S phase transition in cancer cells.
Q & A
What are the key synthetic methodologies for preparing 2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol?
Level : Basic
Answer :
The synthesis typically involves cyclocondensation of substituted precursors under reflux conditions. For example:
- Step 1 : React 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine with furan-2-yl-containing amines or alcohols in ethanol at 60°C for 3–24 hours ( ).
- Step 2 : Purify the crude product via column chromatography using gradients of ethyl acetate and light petroleum (e.g., 2:8 to 3:7 ratios) ().
- Key reagents : Benzoyl chloride or phenylacetyl chloride for acylation, triethylamine (TEA) as a base, and 1,4-dioxane as a solvent ().
- Yield optimization : Extended reaction times (e.g., 72 hours) and stoichiometric control of amines improve yields ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
